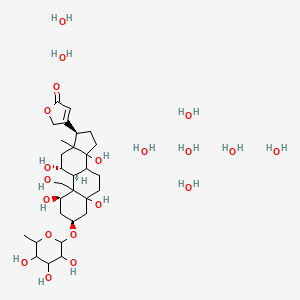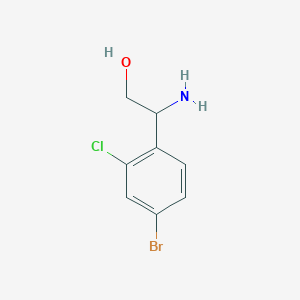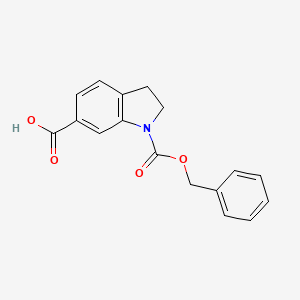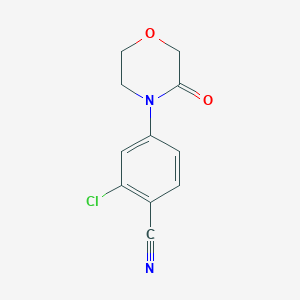
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is a chemical compound known for its unique structure and properties. It is often used in the synthesis of various pharmaceuticals and has applications in medicinal chemistry. The compound features a chloro-substituted benzene ring, a nitrile group, and a morpholinone moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile typically involves the following steps:
Formation of the Morpholinone Ring: This step involves the reaction of a suitable amine with an epoxide to form the morpholinone ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile involves its interaction with specific molecular targets. For instance, in the case of its use as an intermediate in the synthesis of anticoagulants, the compound’s derivatives inhibit Factor Xa, a key enzyme in the coagulation cascade . This inhibition prevents the formation of thrombin and ultimately reduces blood clot formation .
類似化合物との比較
Similar Compounds
Rivaroxaban: A direct Factor Xa inhibitor used as an anticoagulant.
Edoxaban: Another Factor Xa inhibitor with similar anticoagulant properties.
Uniqueness
2-Chloro-4-(3-oxomorpholin-4-YL)benzonitrile is unique due to its specific structural features that allow for versatile chemical modifications. Its morpholinone moiety and chloro-substituted benzene ring provide distinct reactivity patterns compared to other similar compounds .
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
2-chloro-4-(3-oxomorpholin-4-yl)benzonitrile |
InChI |
InChI=1S/C11H9ClN2O2/c12-10-5-9(2-1-8(10)6-13)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7H2 |
InChIキー |
FTLBHSXPWKQRMC-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CC(=C(C=C2)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


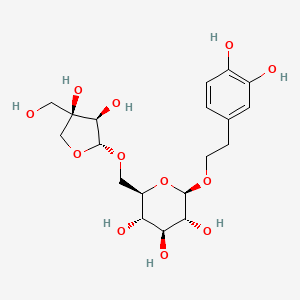
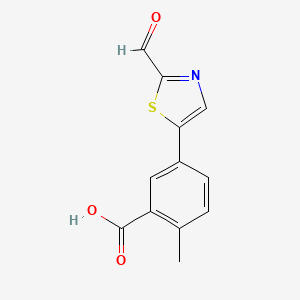
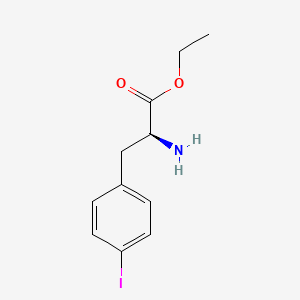
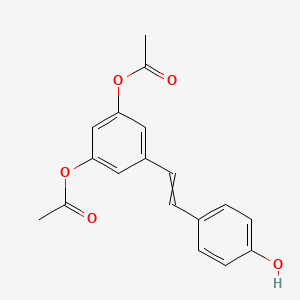
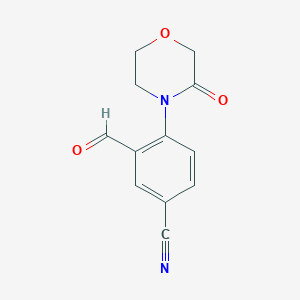
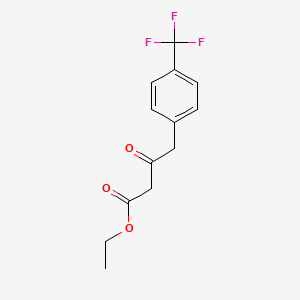
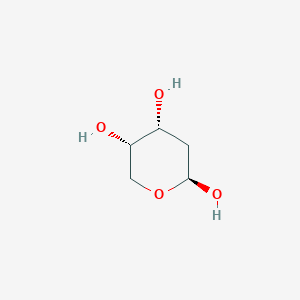
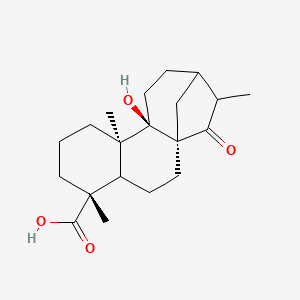
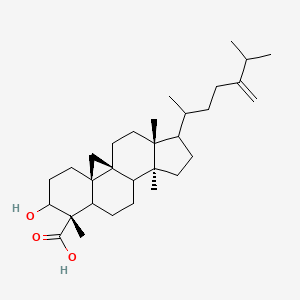
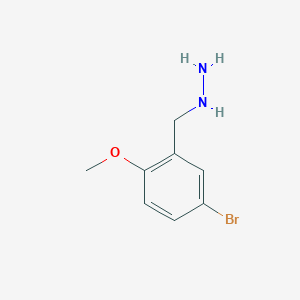
![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
